Biotin-cystamine TFA
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Overview
Description
Biotin-cystamine trifluoroacetic acid is a cleavable, biotinylated crosslinkerThis compound is used in various scientific research applications due to its dual functionality: enrichment via the biotin and an embedded disulfide bridge for cleavage under reducing conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biotin-cystamine trifluoroacetic acid involves the coupling of biotin with cystamine. The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the biotinylated product. The reaction is carried out under mild conditions to preserve the integrity of the biotin and cystamine moieties .
Industrial Production Methods
Industrial production methods for biotin-cystamine trifluoroacetic acid are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of automated synthesis platforms and bulk reagents to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Biotin-cystamine trifluoroacetic acid undergoes several types of chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to free thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions include biotinylated peptides, proteins, and other biomolecules. The cleavage of the disulfide bridge under reducing conditions releases the biotinylated product .
Scientific Research Applications
Biotin-cystamine trifluoroacetic acid is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a cleavable linker in the synthesis of biotinylated compounds.
Biology: Employed in protein labeling and purification, allowing for the enrichment and isolation of biotinylated proteins.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of biotinylated reagents for various biochemical assays .
Mechanism of Action
The mechanism of action of biotin-cystamine trifluoroacetic acid involves the biotin moiety binding to avidin or streptavidin with high affinity. The disulfide bridge can be cleaved under reducing conditions, releasing the biotinylated product. This dual functionality allows for the enrichment and subsequent release of target molecules in various biochemical assays .
Comparison with Similar Compounds
Biotin-cystamine trifluoroacetic acid is unique due to its cleavable disulfide bridge and biotin moiety. Similar compounds include:
Biotin-PEG2-amine: A biotinylated compound with a polyethylene glycol (PEG) linker.
Biotin-SS-NHS: A biotinylated compound with a succinimidyl ester linker.
Biotin-PEG3-maleimide: A biotinylated compound with a maleimide linker
These compounds differ in their linkers and functional groups, which affect their reactivity and applications. Biotin-cystamine trifluoroacetic acid’s cleavable disulfide bridge makes it particularly useful for applications requiring reversible biotinylation .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-aminoethyldisulfanyl)ethyl]pentanamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O2S3.C2HF3O2/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13;3-2(4,5)1(6)7/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20);(H,6,7)/t10-,11-,13-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBCHCOZFAGWJW-SQRKDXEHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27F3N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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